molecular formula C29H28ClNO2 B133450 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol CAS No. 150026-75-8

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol

Katalognummer: B133450
CAS-Nummer: 150026-75-8
Molekulargewicht: 458 g/mol
InChI-Schlüssel: ZSHIDKYITZZTLA-MGUPHCMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C29H28ClNO2 and its molecular weight is 458 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound, 2-[3-®-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, is a key intermediate used in the preparation of Montelukast . Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor . The CysLT1 receptor is involved in the pathophysiology of asthma and other conditions mediated by leukotrienes .

Mode of Action

As an intermediate in the synthesis of Montelukast, this compound contributes to the overall mechanism of action of the final drug. Montelukast works by binding to the CysLT1 receptors, thereby blocking the action of leukotrienes . Leukotrienes are substances in the human body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack .

Biochemical Pathways

The compound is involved in the leukotriene pathway. Leukotrienes are lipid mediators of inflammation, produced from arachidonic acid via the 5-lipoxygenase pathway . By blocking the CysLT1 receptors, Montelukast prevents leukotriene-mediated effects, such as bronchoconstriction, edema, mucus secretion, and cellular infiltration .

Pharmacokinetics

As an intermediate in the synthesis of montelukast, it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug

Result of Action

The result of the action of this compound is the production of Montelukast, a drug that effectively controls and prevents symptoms of asthma and allergies . By blocking the CysLT1 receptors, Montelukast reduces inflammation, bronchoconstriction, and airway edema, thereby alleviating the symptoms of asthma .

Action Environment

The action environment of this compound is primarily the biochemical environment within the human body. Factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy.

Biologische Aktivität

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, commonly referred to as a derivative of Montelukast, is a compound with notable biological activity. Its structure includes a quinoline moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C29H28ClNO2
  • Molecular Weight : 457.99 g/mol
  • CAS Number : 150026-75-8

The compound acts primarily as a leukotriene receptor antagonist , which inhibits the action of leukotrienes in the body. Leukotrienes are inflammatory mediators involved in conditions such as asthma and allergic rhinitis. By blocking these receptors, the compound can reduce inflammation and bronchoconstriction.

Key Mechanisms:

  • Inhibition of Leukotriene D4 (LTD4) : The compound selectively inhibits LTD4 from binding to its receptors, thereby preventing airway constriction and mucus secretion.
  • Modulation of G Protein-Coupled Receptors (GPCRs) : This compound interacts with various GPCRs, which play a crucial role in signal transduction for many physiological processes .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo models, making it a candidate for treating inflammatory diseases.

Case Studies

  • Asthma Management : In clinical trials, patients treated with Montelukast derivatives showed improved lung function and reduced asthma attacks compared to placebo groups .
  • Allergic Rhinitis : A study highlighted the effectiveness of this compound in alleviating symptoms of allergic rhinitis, demonstrating its potential as a therapeutic agent in allergy management .

Comparative Analysis

The following table summarizes the biological activity and efficacy of this compound compared to other leukotriene receptor antagonists:

Compound NameMechanism of ActionEfficacy in AsthmaEfficacy in Allergic Rhinitis
2-[3-(R)-...Leukotriene receptor antagonistHighModerate
MontelukastLeukotriene receptor antagonistHighHigh
ZafirlukastLeukotriene receptor antagonistModerateLow

Research Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. For instance:

  • Absorption and Distribution : The compound demonstrates favorable absorption characteristics with bioavailability rates comparable to established drugs in its class.
  • Toxicity Studies : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a safety profile similar to that of Montelukast, with no significant adverse effects reported in preclinical studies .

Wissenschaftliche Forschungsanwendungen

Impurity Profiling

One of the primary applications of this compound is in the impurity profiling of Montelukast Sodium , a medication used to manage asthma and allergies. The compound serves as a reference standard for identifying and quantifying impurities during the quality control processes of drug formulations. Regulatory agencies like the FDA require comprehensive impurity profiling to ensure drug safety and efficacy, making this compound crucial for compliance with pharmacopoeial guidelines .

Drug Development

The compound plays a significant role in the development of Abbreviated New Drug Applications (ANDAs). It is utilized in studies aimed at demonstrating bioequivalence between generic formulations and their branded counterparts. The presence of this compound allows researchers to validate the identity and purity of the active pharmaceutical ingredient (API), which is essential for regulatory submissions .

Toxicity Studies

In addition to its role in impurity profiling, this compound is also involved in toxicity studies of drug formulations. These studies assess the safety profile of new drugs before they enter clinical trials, ensuring that any potential adverse effects are identified early in the development process .

Case Study 1: Montelukast Impurity Analysis

A study conducted on the impurity profile of Montelukast Sodium highlighted the significance of using 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol as a standard reference. The analysis revealed that this compound effectively aids in identifying specific impurities that could affect the safety and efficacy of Montelukast formulations .

Case Study 2: Bioequivalence Studies

In a clinical trial assessing a generic version of Montelukast, researchers employed this compound to demonstrate bioequivalence. The study confirmed that the generic formulation met all regulatory standards when compared to the branded version, facilitating its approval for market release .

Eigenschaften

IUPAC Name

(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-MGUPHCMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114370
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150026-75-8, 142569-70-8
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150026-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Reactant of Route 2
Reactant of Route 2
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Reactant of Route 3
Reactant of Route 3
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Reactant of Route 4
Reactant of Route 4
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Reactant of Route 5
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Reactant of Route 6
Reactant of Route 6
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.